D,L-Carbidopa Methyl Ester N-Cyclohexylidene
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Overview
Description
D,L-Carbidopa Methyl Ester N-Cyclohexylidene: is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.384 g/mol . It is a derivative of carbidopa, which is commonly used in the treatment of Parkinson’s disease. The compound is characterized by the presence of a cyclohexylidene group attached to the nitrogen atom of the carbidopa methyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D,L-Carbidopa Methyl Ester N-Cyclohexylidene involves the reaction of carbidopa methyl ester with cyclohexanone in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D,L-Carbidopa Methyl Ester N-Cyclohexylidene can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms, depending on the reducing agent used.
Substitution: Substitution reactions can occur at the cyclohexylidene group or the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: In chemistry, D,L-Carbidopa Methyl Ester N-Cyclohexylidene is used as a reference standard and analytical reagent. It is employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, the compound is used to study the biochemical pathways involving carbidopa and its derivatives. It serves as a tool to investigate the metabolism and pharmacokinetics of carbidopa-related compounds .
Medicine: In medicine, this compound is used in the development of new therapeutic agents for the treatment of neurological disorders, particularly Parkinson’s disease. It is also used in preclinical studies to evaluate the efficacy and safety of carbidopa derivatives .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of D,L-Carbidopa Methyl Ester N-Cyclohexylidene involves its interaction with the enzyme aromatic L-amino acid decarboxylase (AADC). The compound inhibits the activity of AADC, thereby preventing the conversion of L-DOPA to dopamine in peripheral tissues. This increases the availability of L-DOPA in the central nervous system, where it can be converted to dopamine, alleviating the symptoms of Parkinson’s disease .
Comparison with Similar Compounds
Carbidopa: A direct precursor of D,L-Carbidopa Methyl Ester N-Cyclohexylidene, used in combination with L-DOPA for Parkinson’s disease treatment.
Benserazide: Another AADC inhibitor used in the treatment of Parkinson’s disease.
Methyldopa: An antihypertensive agent that also inhibits AADC.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other carbidopa derivatives. The presence of the cyclohexylidene group provides additional steric hindrance, reducing the rate of metabolic degradation .
Properties
IUPAC Name |
methyl 2-(2-cyclohexylidenehydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(16(22)23-2,19-18-13-6-4-3-5-7-13)11-12-8-9-14(20)15(21)10-12/h8-10,19-21H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGRIWCNLNENAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN=C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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